BE“GHE Foundational & Exploratory
Check Availability & Pricing

An In-depth Technical Guide to 3-Methylene-4-
penten-2-ol

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 4-Penten-2-ol, 3-methylene-

Cat. No.: B15460827

IUPAC Name: 3-Methylene-4-penten-2-ol

This technical guide provides a comprehensive overview of the chemical properties, synthesis,
and potential biological relevance of 3-methylene-4-penten-2-ol. The information is intended for
researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

The compound "4-Penten-2-ol, 3-methylene-" is correctly named 3-methylenepent-4-en-2-ol
according to IUPAC nomenclature. It is an unsaturated secondary alcohol. A closely related
isomer, and often a co-product in synthesis, is 3-methyl-4-penten-2-ol. For the purpose of this
guide, data for 3-methyl-4-penten-2-ol from established databases is also included and
specified as such, given the limited availability of data for 3-methylenepent-4-en-2-ol.

Table 1: Chemical Identifiers and Physical Properties of 3-Methyl-4-penten-2-ol
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Property Value Source

Molecular Formula CeH120 PubChem[1]
Molecular Weight 100.16 g/mol PubChem[1]
IUPAC Name 3-methylpent-4-en-2-ol PubChem[1]
CAS Number 1569-59-1 PubChem[1]
InChi INChl=1S/C6H120/c1-4- PubChem[1]

5(2)6(3)7/h4-7H,1H2,2-3H3

SMILES CC(C=C)C(C)O PubChem[1]
XLogP3-AA (LogP) 1.4 PubChem[1]
Topological Polar Surface Area  20.2 A2 PubChem[1]
Complexity 59.2 PubChem[1]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of 3-methylenepent-4-
en-2-ol. While a complete set of spectra for this specific isomer is not readily available in public

databases, data for the related isomer, 3-methyl-4-penten-2-ol, provides a reference.

Table 2: Spectroscopic Data for 3-Methyl-4-penten-2-ol

Spectrum Type Data Highlights Source

13C NMR Varian FT-80 data available PubChem[1]
NIST Mass Spectrometry Data

GC-MS o PubChem[1]
Center, Main library

IR (Vapor Phase) SpectraBase PubChem[1]

Synthesis
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A specific, detailed experimental protocol for the synthesis of 3-methylenepent-4-en-2-ol is not
widely published. However, a plausible synthetic route can be devised based on established
organometallic chemistry principles. One common method for forming carbon-carbon bonds
and introducing a hydroxyl group is the Grignard reaction.

This proposed synthesis involves the reaction of a suitable Grignard reagent with an a,3-
unsaturated aldehyde.

Objective: To synthesize 3-methylenepent-4-en-2-ol.

Materials:

e Magnesium turnings

e Anhydrous diethyl ether

e 2,3-Dichloropropene

o Acetaldehyde

e Saturated aqueous ammonium chloride solution

e Anhydrous magnesium sulfate

o Standard laboratory glassware for inert atmosphere reactions
Procedure:

» Preparation of the Grignard Reagent (2-chloro-2-propenylmagnesium chloride):

o In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a
dropping funnel, and a nitrogen inlet, place magnesium turnings.

o Add a small amount of anhydrous diethyl ether to cover the magnesium.

o In the dropping funnel, prepare a solution of 2,3-dichloropropene in anhydrous diethyl
ether.
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o Add a small portion of the 2,3-dichloropropene solution to the magnesium. The reaction
may need to be initiated with a small crystal of iodine or gentle heating.

o Once the reaction starts, add the remaining 2,3-dichloropropene solution dropwise at a
rate that maintains a gentle reflux.

o After the addition is complete, continue to stir the mixture at room temperature until the
magnesium is consumed.

o Reaction with Acetaldehyde:

[¢]

Cool the Grignard reagent solution in an ice bath.

o Prepare a solution of freshly distilled acetaldehyde in anhydrous diethyl ether and place it
in the dropping funnel.

o Add the acetaldehyde solution dropwise to the cooled Grignard reagent with vigorous
stirring.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional hour.

o Work-up and Purification:

o Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise
addition of a saturated agueous ammonium chloride solution.

o Separate the organic layer. Extract the aqueous layer with diethyl ether.

o Combine the organic layers and wash with brine.

o Dry the organic layer over anhydrous magnesium sulfate.

o Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

o Purify the crude product by fractional distillation or column chromatography to obtain 3-
methylenepent-4-en-2-ol.
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Characterization: The final product should be characterized by *H NMR, 3C NMR, IR
spectroscopy, and mass spectrometry to confirm its structure and purity.
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Caption: Proposed synthetic workflow for 3-methylenepent-4-en-2-ol.
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Biological Activity and Toxicological Profile

Specific studies on the biological activity or signaling pathways of 3-methylenepent-4-en-2-ol
are not readily available in the current scientific literature. However, as an allylic alcohol, some
general toxicological properties can be inferred.

Allylic alcohols as a class are known to be more toxic than their saturated counterparts. The
toxicity of allyl alcohol itself is attributed to its in vivo oxidation to acrolein, a highly reactive and
cytotoxic a,-unsaturated aldehyde. This oxidation is catalyzed by alcohol dehydrogenase.
Acrolein can deplete cellular glutathione (GSH) and react with cellular macromolecules, leading
to cellular damage.[2]

The presence of the allylic alcohol moiety in 3-methylenepent-4-en-2-ol suggests that it may
also be a substrate for alcohol dehydrogenase, potentially leading to the formation of a reactive
a,B-unsaturated ketone. The biological effects would depend on the rate of this metabolic
activation and the reactivity of the resulting metabolite.

Conversely, many natural and synthetic compounds containing allyl groups have demonstrated
a range of pharmacological activities, including anticancer properties.[3] These activities are
often attributed to the ability of the allyl group to act as an electrophile and interact with
biological nucleophiles.

Further research is required to determine the specific biological effects, metabolic pathways,
and toxicological profile of 3-methylenepent-4-en-2-ol.
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Caption: Postulated metabolic activation pathway of 3-methylenepent-4-en-2-ol.

Conclusion

3-Methylene-4-penten-2-ol is a structurally interesting unsaturated alcohol. While detailed
experimental and biological data for this specific compound are sparse, its synthesis can be
approached through established organometallic reactions. Its potential biological activity
warrants further investigation, particularly concerning its metabolic fate and interaction with
cellular systems. The information provided in this guide serves as a foundational resource for
researchers interested in the study and application of this and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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